5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide
Overview
Description
5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide is a chemical compound that belongs to the pyrazine family It is characterized by the presence of a chloropyrazine ring and a trifluoroethyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 75°C) for a specified duration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amide Bond Formation: The amide group can participate in further reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide involves its interaction with specific molecular targets. The trifluoroethyl amide group can form hydrogen bonds with target proteins, while the chloropyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropyrazine-2-carbonitrile
- 2-Amino-3-bromo-6-chloropyrazine
- 6-Bromo-3-chloropyrazine-2-carbonitrile
Uniqueness
5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide is unique due to the presence of both a chloropyrazine ring and a trifluoroethyl amide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3O/c8-5-2-12-4(1-13-5)6(15)14-3-7(9,10)11/h1-2H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQNELZSGIHEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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